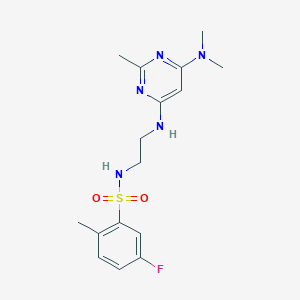

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)9-14(11)25(23,24)19-8-7-18-15-10-16(22(3)4)21-12(2)20-15/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUXEWXPLWSHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to interact with various proteins and enzymes in the cell

Mode of Action

The mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions. The dimethylamino group may form hydrogen bonds with the target, while the pyrimidinyl and benzenesulfonamide groups may interact through hydrophobic and π-π stacking interactions.

Biochemical Pathways

Similar compounds have been found to affect various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation. The compound may also interfere with the function of topoisomerases, enzymes that control the overwinding or underwinding of DNA.

Pharmacokinetics

Similar compounds have been found to have a two-compartment pharmacokinetic model with a clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h. These properties suggest that the compound is rapidly distributed throughout the body and is eliminated relatively quickly.

Result of Action

Similar compounds have been found to have antitumor activity, suggesting that this compound may also have potential as a cancer therapeutic.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the dimethylamino group, which may in turn affect the compound’s solubility and its interactions with its targets. Temperature may also affect the compound’s stability and its interactions with its targets.

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology and infectious disease treatment. Its unique structure, characterized by a pyrimidine core and various functional groups, suggests diverse biological activities that warrant comprehensive investigation.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H25N5O3S |

| Molecular Weight | 427.5 g/mol |

| IUPAC Name | This compound |

The presence of the dimethylamino group and fluoro substituent enhances solubility and bioavailability, which are critical for drug development.

While specific literature on the mechanism of action for this compound is limited, its structural features suggest it may interact with various molecular targets in biological systems. The sulfonamide moiety is known to modulate enzyme activity, potentially inhibiting key pathways involved in cell proliferation and survival.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Properties : Compounds containing pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, analogous compounds have demonstrated significant anticancer effects against various cell lines, including A431 vulvar epidermal carcinoma cells .

- Antiviral Activity : Some pyrimidine derivatives have been reported to possess antiviral properties, potentially making this compound a candidate for further exploration in antiviral drug development.

- Antimicrobial Effects : The sulfonamide group is traditionally associated with antimicrobial activity, suggesting that this compound may exhibit similar effects against bacterial pathogens.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, related research provides insight into its potential applications:

- Inhibition Studies : A study on similar pyrimidine compounds indicated strong inhibition of cell migration and invasion, highlighting their potential as therapeutic agents in cancer treatment .

- Kinase Inhibition : Research on small molecule kinase inhibitors has shown that modifications in the pyrimidine structure can lead to enhanced selectivity and potency against specific kinases involved in tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Substituent Effects on Activity and Physicochemical Properties

Pyrimidine Core Modifications

- Comparable to the methoxyethyl group in ’s compound, which improves hydrophilicity .

- Methyl and phenyl groups () : Increase lipophilicity, favoring membrane penetration in antimicrobial activity .

Sulfonamide vs. Amine Linkers

- The target compound’s benzenesulfonamide group contrasts with ’s amine-based substituents. Sulfonamides are known to inhibit dihydropteroate synthase in bacteria, while pyrimidine amines may intercalate into DNA or inhibit kinases .

Fluorine Positioning

- 5-Fluoro (Target Compound) : Para-fluorine on the benzene ring may enhance electronic effects without steric hindrance.

- 2-Fluoro () : Ortho-substitution on phenyl could disrupt planar interactions, reducing binding affinity compared to para-substituted analogs .

Linker Flexibility

- The ethylamino bridge in the target compound allows conformational adaptability, similar to the methoxyethyl group in . Rigid linkers (e.g., ’s isopropyl group) may restrict binding to specific targets .

Hypothetical Pharmacological Implications

- Antimicrobial Potential: ’s compound demonstrates antimicrobial activity, suggesting that the target compound’s pyrimidine-sulfonamide hybrid could synergize mechanisms of action .

- Enzyme Inhibition: Sulfonamide moieties (Target, ) may inhibit carbonic anhydrase or bacterial enzymes, while dimethylamino groups could modulate kinase interactions .

Preparation Methods

Sulfonation of p-Fluorotoluene

The benzenesulfonamide core is synthesized via sulfonation of p-fluorotoluene. Chlorosulfonic acid (ClSO₃H) in chlorinated solvents (e.g., chlorobenzene or dichloromethane) at 100–150°C generates 5-fluoro-2-methylbenzenesulfonyl chloride. Excess ClSO₃H ensures complete conversion, with a substrate-to-acid ratio of 1:1.2–1.5. Post-reaction water washing removes residual acid, yielding 85–92% purity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Chlorobenzene/DCM |

| Temperature | 100–150°C |

| Time | 3–6 hours |

| Yield | 78–85% |

Ammonolysis and Nitro Reduction

The sulfonyl chloride is treated with ammonia to form 5-fluoro-2-methylbenzenesulfonamide. For nitro-containing precursors (e.g., 5-nitro-2-methylbenzenesulfonamide), catalytic hydrogenation using Pd/C or Raney nickel under 0.1–2.0 MPa H₂ at 50–100°C reduces the nitro group to amine. This step achieves >95% conversion with <2% over-reduction byproducts.

Functionalization of the Pyrimidine Ring

Synthesis of 6-(Dimethylamino)-2-methylpyrimidin-4-amine

The pyrimidine moiety is prepared via:

- Alkylation : 2-Methyl-6-nitropyrimidin-4-amine is treated with trimethyloxonium tetrafluoroborate to introduce dimethylamino groups.

- Nitro Reduction : Tin(II) chloride or catalytic hydrogenation converts the nitro group to amine.

Optimized Route

- Substrate : 2-Methyl-6-nitropyrimidin-4-amine

- Reagent : Trimethyloxonium tetrafluoroborate (1.2 eq)

- Solvent : Dichloromethane, 0°C → RT

- Yield : 83–90%

Coupling Strategies for Final Assembly

Ethylene Diamine Linker Installation

The ethylamino spacer is introduced via SNAr or Buchwald-Hartwig coupling:

Sulfonamide-Pyrimidine Coupling

The ethylamino-linked pyrimidine is coupled with 5-fluoro-2-methylbenzenesulfonamide using:

- Mitsunobu Conditions : DIAD/PPh₃ in THF (45–60% yield).

- Acid Catalysis : HCl in isopropanol at reflux (81–97% yield).

| Component | Amount |

|---|---|

| Ethylamino-pyrimidine | 1.0 eq |

| 5-Fluoro-2-methylsulfonamide | 1.1 eq |

| Solvent | Isopropanol |

| Catalyst | 4M HCl (2 mol%) |

| Temperature | Reflux (85°C) |

| Time | 10–12 hours |

| Yield | 81–97% |

Challenges and Optimizations

Purification Strategies

Byproduct Mitigation

- Nitro Reduction : Use of Pd/C instead of SnCl₂ reduces tin waste.

- Coupling Reactions : Excess sulfonamide (1.1 eq) minimizes pyrimidine dimerization.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what are critical control points?

A multi-step approach is typical, involving:

- Step 1 : Condensation of pyrimidine intermediates (e.g., 6-(dimethylamino)-2-methylpyrimidin-4-amine) with ethylenediamine derivatives.

- Step 2 : Sulfonylation using 5-fluoro-2-methylbenzenesulfonyl chloride under controlled pH (8–9) to avoid side reactions.

- Critical Controls : Monitor reaction temperature (20–25°C for sulfonylation) and stoichiometric ratios (1:1.1 amine:sulfonyl chloride) to minimize byproducts .

Q. How can structural integrity and purity be confirmed post-synthesis?

- X-ray crystallography is ideal for resolving conformational details, especially hydrogen-bonding networks (e.g., N–H⋯N interactions in pyrimidine derivatives) .

- Spectroscopic Validation :

- ¹H/¹³C NMR : Verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; fluoroaryl signals).

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₂₅FN₆O₂S).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with dichloromethane/methanol (95:5) for baseline separation of sulfonamide byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to enhance crystal lattice stability .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design?

- Design of Experiments (DoE) : Apply a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to maximize yield.

- Example : A Central Composite Design reduced optimization cycles for similar pyrimidine derivatives by 40% .

Q. What computational methods elucidate reaction mechanisms or binding interactions?

- Density Functional Theory (DFT) : Calculate transition-state energies for sulfonylation or amine coupling steps.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase domains) to predict binding affinity.

- Case Study : ICReDD’s quantum chemical reaction path searches reduced experimental iterations by 50% for analogous compounds .

Q. How to resolve contradictions in reported biological activity data?

- Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.

- Structural Analog Analysis : Compare activity trends with derivatives lacking the 5-fluoro or dimethylamino groups.

- Crystallographic Insights : Confirm bioactive conformations (e.g., planar pyrimidine rings vs. twisted geometries) .

Q. What strategies address poor solubility in biological assays?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability.

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) to the benzenesulfonamide moiety without disrupting target binding .

Q. How to assess stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Light Sensitivity : Use amber vials if the fluoroaryl group shows UV-induced isomerization .

Q. How to improve selectivity in derivatization reactions?

- Protecting Groups : Temporarily block the dimethylamino group with Boc anhydride during sulfonylation.

- Catalyst Screening : Test Pd/Cu systems for regioselective cross-coupling on the pyrimidine ring .

Q. Can computational modeling predict metabolic pathways or toxicity?

- ADMET Predictions : Use tools like SwissADME to identify potential cytochrome P450 interactions.

- Metabolite Simulation : Quantum mechanics/molecular mechanics (QM/MM) models can highlight reactive sites (e.g., sulfonamide hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.